7-(Hydroxyimino)octan-1-OL
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Overview
Description
7-(Hydroxyimino)octan-1-OL is an organic compound with the molecular formula C8H17NO2 It is a derivative of octan-1-ol, where the hydroxyl group is replaced by a hydroxyimino group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxyimino)octan-1-OL typically involves the reaction of octan-1-ol with hydroxylamine under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxyimino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxyimino)octan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(Hydroxyimino)octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(Hydroxyimino)octan-1-OL involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octan-1-ol: A fatty alcohol with a hydroxyl group at the first position.
7-Oxo-octan-1-ol: A derivative with a ketone group at the seventh position.
7-Amino-octan-1-ol: A derivative with an amino group at the seventh position.
Uniqueness
7-(Hydroxyimino)octan-1-OL is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62870-53-5 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-hydroxyiminooctan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(9-11)6-4-2-3-5-7-10/h10-11H,2-7H2,1H3 |
InChI Key |
KKARTNRLRKLHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCCCCCO |
Origin of Product |
United States |
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